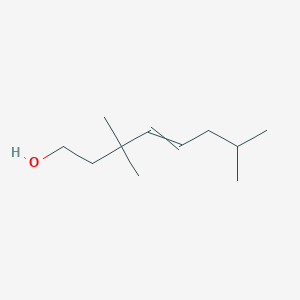
9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol is an organic compound belonging to the class of phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. This compound is characterized by its unique structure, which includes two methyl groups and two hydroxyl groups attached to a tetraphene backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9,10-dimethylanthracene.
Hydrogenation: The anthracene derivative undergoes hydrogenation to form the corresponding dihydro compound.
Hydroxylation: The dihydro compound is then subjected to hydroxylation using suitable reagents like osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding hydrocarbon.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of 9,10-dimethyl-3,4-diketotetraphene.
Reduction: Formation of 9,10-dimethyltetraphene.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
9,10-Dimethylanthracene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
9,10-Dimethyl-1,2,3,4-tetrahydroanthracene: Similar structure but lacks the hydroxyl groups.
9,10-Diphenylanthracene: Contains phenyl groups instead of methyl groups, leading to different chemical properties.
Uniqueness
9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications.
特性
CAS番号 |
404597-03-1 |
|---|---|
分子式 |
C20H18O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
9,10-dimethyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H18O2/c1-11-7-14-9-13-3-4-17-16(5-6-19(21)20(17)22)18(13)10-15(14)8-12(11)2/h3-10,19-22H,1-2H3 |
InChIキー |
APFKFABNYAQEQD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)C=C3C(=C2)C=CC4=C3C=CC(C4O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14258666.png)
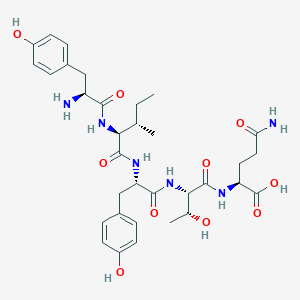
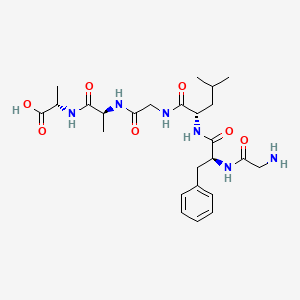
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)

![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
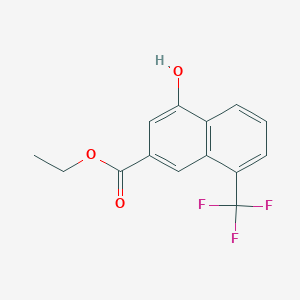

![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
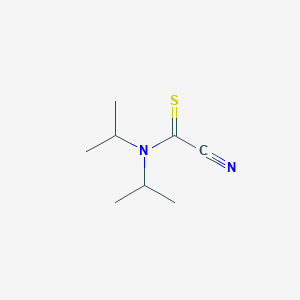
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)

![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
